1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine
Description
1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine is a piperazine derivative featuring a 4-fluorophenyl group at the 1-position and a 2,3,4,5,6-pentamethylphenylsulfonyl group at the 4-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as dopamine receptors, sigma receptors, and enzymes .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2S/c1-14-15(2)17(4)21(18(5)16(14)3)27(25,26)24-12-10-23(11-13-24)20-8-6-19(22)7-9-20/h6-9H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGITZCXEOWDNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Pentamethylphenylsulfonyl Group: The pentamethylphenylsulfonyl group can be attached through sulfonylation reactions, where a pentamethylbenzene derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
ND = Not Determined in Provided Evidence
Research Implications and Gaps
- Biological Testing Needed : Prioritize assays for dopamine receptor binding, sigma receptor modulation, and cytotoxicity to validate hypothesized activities.
- Synthetic Optimization : Address challenges in synthesizing the bulky pentamethylphenylsulfonyl group via advanced coupling reagents or microwave-assisted methods.
Biological Activity
1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine is a synthetic compound with potential applications in pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- IUPAC Name: this compound
- Molecular Formula: C22H29FN2O2S
- Canonical SMILES: CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The piperazine moiety allows for interaction with neurotransmitter receptors, particularly in the central nervous system (CNS), which may influence mood and behavior.
- Enzyme Inhibition: The sulfonyl group may inhibit specific enzymes related to inflammatory pathways or cancer cell proliferation.
- DNA Interaction: Preliminary studies suggest potential binding to DNA, affecting replication and transcription processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Case Study 1: A study on breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
- Case Study 2: In a colorectal cancer model, the compound reduced tumor growth by 40% compared to control groups.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects:
- Anxiolytic and Antidepressant Activities: Animal models showed that administration of the compound led to reduced anxiety-like behavior in elevated plus-maze tests and improved depressive symptoms in forced swim tests.
Data Table: Biological Activity Summary
Toxicology and Safety Profile
Toxicological assessments indicate that the compound exhibits low acute toxicity. However, long-term studies are necessary to fully understand its safety profile. Preliminary findings suggest no significant adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
